(R)-2-Amino-2-(4-iodophenyl)acetic acid
Overview
Description
(R)-2-Amino-2-(4-iodophenyl)acetic acid is a chemical compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol. This compound is characterized by the presence of an amino group (-NH2) and an iodine atom on the phenyl ring, making it a valuable intermediate in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-iodophenylacetic acid as the starting material.
Chiral Resolution: The racemic mixture of 2-amino-2-(4-iodophenyl)acetic acid can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Enantioselective Synthesis: Enantioselective synthesis methods, such as asymmetric hydrogenation or enzymatic resolution, can be employed to obtain the (R)-enantiomer directly.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and pH) is maintained to ensure high yield and purity.
Continuous Flow Synthesis: Continuous flow synthesis methods are also employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and amides.
Reduction: Reduction reactions can convert the iodine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, amides, and other oxidized derivatives.
Reduction Products: Reduced derivatives with hydrogen or alkyl groups.
Substitution Products: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(R)-2-Amino-2-(4-iodophenyl)acetic acid is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biological studies to investigate the role of iodine in biological systems.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-2-Amino-2-(4-iodophenyl)acetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
(R)-2-Amino-3-(4-iodophenyl)propanoic acid
2-Amino-4-iodophenol
4-Iodophenylalanine
Properties
IUPAC Name |
(2R)-2-amino-2-(4-iodophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUIEJDVWZHDTI-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427560 | |
Record name | (R)-2-Amino-2-(4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25673-26-1 | |
Record name | (R)-2-Amino-2-(4-iodophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.